molecular formula C6H6N2O B12367717 4-Amino-5-methylidenepyridin-2-one

4-Amino-5-methylidenepyridin-2-one

Cat. No.: B12367717
M. Wt: 122.12 g/mol
InChI Key: HCFBRFLXVBOCHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-5-methylidenepyridin-2-one is a heterocyclic compound containing a six-membered ring with one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-methylidenepyridin-2-one typically involves the reaction of 2-chloro-5-methyl-4-pyridinamine with potassium hydroxide in methanol under pressure . Another method involves hydrogenating 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using a platinum catalyst .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-methylidenepyridin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert it into other useful intermediates.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include potassium hydroxide, methanol, and platinum catalysts. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different pyridone derivatives, while reduction can produce various amines.

Scientific Research Applications

4-Amino-5-methylidenepyridin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-5-methylidenepyridin-2-one involves its interaction with specific molecular targets and pathways. For instance, as an intermediate in the synthesis of finerenone, it plays a role in modulating the activity of mineralocorticoid receptors . The exact pathways and targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

4-Amino-5-methylidenepyridin-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C6H6N2O

Molecular Weight

122.12 g/mol

IUPAC Name

4-amino-5-methylidenepyridin-2-one

InChI

InChI=1S/C6H6N2O/c1-4-3-8-6(9)2-5(4)7/h2-3H,1,7H2

InChI Key

HCFBRFLXVBOCHD-UHFFFAOYSA-N

Canonical SMILES

C=C1C=NC(=O)C=C1N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.